- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)
![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://ja.kuujia.com/scimg/cas/945978-64-3x500.png)
945978-64-3 structure
商品名:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
CAS番号:945978-64-3
MF:C18H12ClF4N3O
メガワット:397.75399684906
CID:2620517
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
-
- インチ: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
- InChIKey: PQVUOKKRKFNGNS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal DisordersJournal of Medicinal Chemistry, 2008, 51(13), 3684-3687,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
リファレンス
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
リファレンス
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric COOrganic Letters, 2020, 22(11), 4068-4072,
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 関連文献
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) 関連製品
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